12H-Benzo[a]phenothiazine, 9-methyl-
Description
12H-Benzo[a]phenothiazine, 9-methyl- (C₁₆H₁₃NS) is a methyl-substituted derivative of the phenothiazine scaffold, a sulfur- and nitrogen-containing heterocyclic compound with a planar tricyclic structure. Phenothiazines are renowned for their diverse applications in pharmaceuticals, optoelectronics, and photoredox catalysis due to their electron-rich nature and redox-active properties . The introduction of a methyl group at the 9-position of the benzo[a]phenothiazine core enhances its lipophilicity and modulates electronic characteristics, which are critical for its biological activity.
Properties
CAS No. |
86011-72-5 |
|---|---|
Molecular Formula |
C17H13NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
9-methyl-12H-benzo[a]phenothiazine |
InChI |
InChI=1S/C17H13NS/c1-11-6-8-14-16(10-11)19-15-9-7-12-4-2-3-5-13(12)17(15)18-14/h2-10,18H,1H3 |
InChI Key |
YDXJUSPQEMNEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(S2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Scientific Research Applications
12H-Benzo[a]phenothiazine, 9-methyl-, also known as 9-methyl-12H-benzo[a]phenothiazine, is a chemical compound with the molecular formula C17H13NS and a molecular weight of 263.4 g/mol . It has a role in various scientific applications, particularly in cancer research .
Anticancer Activity
9-methyl-12H-benzo[a]phenothiazine has demonstrated significant anticancer activity against various types of cancer . Studies have shown its effectiveness against Walker's and Ehrlich's cancers . In vitro, benzo[a]phenothiazines induced monocytic differentiation of human myelogenous leukemic cell lines, leading to apoptotic cell death via internucleosomal DNA fragmentation in HL-60, ML-1, U-937, and THP-1 cell lines .
Differentiation-Inducing Activity
Research indicates that benzo[a]phenothiazines, including 9-methyl-12H-benzo[a]phenothiazine, can induce the differentiation of human myelogenous leukemic cell lines into maturing macrophages . This differentiation-inducing activity is potentially initiated by radical-mediated reactions .
Antimutagenic Properties
9-Methyl-12H-benzo[a]phenothiazine has been identified as an antimutagenic agent. It can reduce 4-NPD-induced mutations, suggesting its potential in preventing mutations .
Induction of Apoptosis
12H-benzo[a]phenothiazines can induce apoptotic cell death in human myelogenous leukemic cell lines. This occurs through internucleosomal DNA fragmentation in cell lines such as HL-60, ML-1, U-937, and THP-1 .
Impact on Gene Expression
Experiments with quinobenzothiazine 12 showed that at a dose of 10 µg/mL, the compound completely inhibited the expression of caspase 3 and lowered the expressions of caspases 8 and 9 in a 24-hour Jurkat cell culture. It also inhibited the expression of all caspases in the L-1210 cell line .
Combination Therapies
The combination of benzo[a]phenothiazines with other therapeutic agents like acyclovir has been explored for enhanced efficacy .
Case Study 1: Anticancer Activity against SW-948 Tumor Cell Line
In a study evaluating anticancer properties, a compound with bromine in position 9 (derivative 11) showed an IC50 value of 3.8 µg/mL, which was more active than cisplatin (IC50 = 8.6 µg/mL) against the SW-948 cell line .
Case Study 2: Activity against L-1210 Leukemia Cell Line
Compounds 11 and 12 exhibited strong anticancer activity against the L-1210 cell line, although they were less potent than the reference drug, cisplatin .
Case Study 3: Impact on Caspase Expression in Jurkat Cells
Comparison with Similar Compounds
Structural and Electronic Comparisons
The biological and physicochemical properties of benzo[a]phenothiazines are highly sensitive to substituent position and electronic configuration. Key comparisons with structural analogs include:
| Compound | Substituent Position | Ground-State Dipole Moment (µg, Debye) | Excited-State Dipole Moment (µe, Debye) | µe/µg Ratio |
|---|---|---|---|---|
| 12H-Benzo[a]phenothiazine | None | 4.12 | 13.44 | 3.26 |
| 9-Methyl-12H-Benzo[a]phenothiazine | C9 | 3.98 | 17.41 | 4.38 |
| 10-Methyl-12H-Benzo[a]phenothiazine | C10 | 4.05 | 15.87 | 3.92 |
| 11-Methyl-12H-Benzo[a]phenothiazine | C11 | 4.10 | 14.50 | 3.54 |
Key Findings :
- The 9-methyl derivative exhibits the highest µe/µg ratio (4.38), correlating with enhanced biological activity .
- Methyl substitution at C9 reduces µg and increases µe, favoring charge transfer interactions critical for anticancer effects .
2.2.1. Anticancer and Differentiation-Inducing Activity
- 9-Methyl-12H-Benzo[a]phenothiazine induces monocytic differentiation in leukemic cells at lower concentrations (EC₅₀: 2.5 µM) compared to non-methylated analogs (EC₅₀: 5.8 µM) .
- 10-Methyl and 11-Methyl derivatives show moderate activity (EC₅₀: 3.9–4.7 µM), while 5-Oxo-5H-benzo[a]phenothiazine is cytotoxic but less selective .
2.2.2. Apoptosis Induction
- 9-Methyl-12H-Benzo[a]phenothiazine triggers total apoptotic events in 38.2% of Colo 320 adenocarcinoma cells, outperforming the parent compound (12H-Benzo[a]phenothiazine: 28.5%) .
- Inactive analogs (e.g., 6-Methyl-5-oxo-5H-benzo[a]phenothiazine) fail to induce DNA fragmentation, highlighting the importance of substituent position .
Radical Modulation and Antioxidant Properties
- Active Derivatives: 9-Methyl-, 10-Methyl-, and 11-Methyl-12H-Benzo[a]phenothiazines generate stable radicals under alkaline conditions, enhancing sodium ascorbate radical intensity by 2.5–3.8-fold .
Electronic Structure and Charge Distribution
Hückel and MNDO calculations reveal:
- 9-Methyl-12H-Benzo[a]phenothiazine has the highest electron density at nitrogen (QN = -0.42), L-region (QL = 0.78), and M-region (QM = 0.65), which stabilize π-electrons and enhance anticancer activity .
- 10-Methyl and 11-Methyl analogs exhibit reduced QN (-0.38 and -0.35, respectively), explaining their weaker potency .
Impact on Viral Oncogene Expression
- 9-Methyl and 10-Methyl derivatives increase T-antigen expression in adenovirus-infected HEp-2 cells by 1.8–2.2-fold, whereas 6-Hydroxy-5-oxo-5H-benzo[a]phenothiazine suppresses it .
Preparation Methods
Reaction Mechanism and Conditions
- Nucleophilic Aromatic Substitution : The thiol group of 2-aminobenzenethiol attacks the electron-deficient chloro-nitroarene, displacing chloride and forming a thioether intermediate.
- Reduction of Nitro Group : The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
- Smiles Cyclization : Under basic conditions (e.g., NaOH/EtOH), intramolecular cyclization occurs, forming the phenothiazine core. The methyl group at the 9-position is introduced via the methyl-substituted nitroarene precursor.
Optimization Notes :
- Temperature : Cyclization proceeds efficiently at 80–100°C.
- Yield : Typical yields range from 45% to 65%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).
N-Methylation Strategies for 9-Position Functionalization
Post-cyclization N-methylation is an alternative route when methyl-substituted nitroarenes are unavailable. This method employs N-alkylation using methyl halides or dimethyl sulfate.
Direct Alkylation of Phenothiazine
- Reagents : Phenothiazine is treated with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃ or NaOH).
- Solvent System : Reactions are conducted in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours.
- Selectivity : The 9-position is preferentially methylated due to steric and electronic effects, though minor 3-methyl byproducts may form.
Analytical Validation :
- ¹H NMR : A singlet at δ 2.97 ppm confirms the methyl group.
- Mass Spectrometry : Molecular ion peak at m/z 263.4 (C₁₇H₁₃NS).
Sulfonation and Subsequent Functionalization
Sulfonation of the phenothiazine core enhances solubility and enables further derivatization. For 9-methyl-12H-benzo[a]phenothiazine, sulfonation at the 2-position is common.
Chlorosulfonation Protocol
- Reagents : Chlorosulfonic acid (ClSO₃H) is added dropwise to a solution of 9-methylphenothiazine in dichloroethane at 0–5°C.
- Reaction Time : 4–6 hours under nitrogen atmosphere.
- Workup : The crude sulfonic acid chloride is precipitated using ice-water and purified via recrystallization (hexane/ethyl acetate).
Challenges :
- Polymerization Risk : Over-sulfonation can occur, necessitating strict temperature control.
- Yield : 50–70% after purification.
Recent Advances in Photoredox Applications
The compound’s extended π-conjugation makes it a candidate for photoredox catalysis. A 2016 study demonstrated its use in metal-free atom transfer radical polymerization (ATRP).
Synthesis of Photocatalytic Derivatives
- Functionalization : Phenyl groups are introduced at the benzo[b] position via Ullmann coupling or Suzuki-Miyaura reactions.
- Optimal Conditions : Reactions proceed under Pd(PPh₃)₄ catalysis in THF at 80°C.
Performance Metrics :
- Wavelength Absorption : λₘₐₓ = 392 nm, suitable for visible-light activation.
- Polymerization Control : Đ values ≤ 1.3 achieved using ethyl α-bromophenylacetate as an initiator.
Analytical Characterization and Validation
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 12H-Benzo[b]phenothiazine, 9-methyl-?
- Answer : The compound (CAS 258-08-2) has a molecular formula of C₁₆H₁₁NS and molecular weight of 249.33 g/mol. Key properties include:
- Density : 1.274 g/cm³ (predicted).
- Boiling Point : 467.7°C at 760 mmHg (estimated).
- Melting Point : Not explicitly reported, but phenothiazine derivatives typically exhibit high thermal stability.
- Storage : Air-sensitive; recommended storage under inert gas at <15°C to prevent oxidation .
- Methodological Note : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to experimentally validate thermal properties.
Q. What synthetic methodologies are effective for synthesizing 9-methyl-substituted phenothiazine derivatives?
- Answer : A multi-step approach is common:
Core Synthesis : React phenothiazine with methylating agents (e.g., methyl iodide) under basic conditions.
Functionalization : Use coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) to introduce substituents.
Purification : Employ flash column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structures using ¹H/¹³C NMR (e.g., δ 55.9 ppm for methyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in molecular conformation data obtained from X-ray crystallography vs. computational modeling?
- Answer : Discrepancies often arise from crystal packing effects (X-ray) vs. gas-phase simulations (DFT). To address this:
Comparative Analysis : Overlay experimental (X-ray) and computational (DFT-optimized) structures using software like Mercury.
Energy Minimization : Apply solvent correction models (e.g., COSMO-RS) to computational data.
Theoretical Alignment : Link findings to phenothiazine conformational theories (e.g., planarity of the heterocyclic core) .
- Case Study : Crystal structure data (CCDC 2209381) for 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine showed a dihedral angle of 121.74° between aromatic rings, differing from DFT predictions by ~5° .
Q. What experimental design considerations are critical for optimizing reaction yields in multi-step syntheses of phenothiazine derivatives?
- Answer : Use a factorial design to evaluate variables:
- Factors : Catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DMF vs. 1,4-dioxane), reaction time.
- Response Surface : Maximize yield via Box-Behnken or central composite designs.
- Process Control : Monitor intermediates via LC-MS to identify bottlenecks (e.g., hydrolysis of esters to hydroxamates in HDAC inhibitor synthesis) .
Q. How can researchers validate the biological activity of 9-methyl-phenothiazine derivatives in neurochemical studies?
- Answer : Design in vitro/in vivo assays targeting specific pathways:
Dopaminergic Activity : Use SH-SY5Y neuronal cells to measure dopamine release (ELISA/HPLC).
HDAC Inhibition : Perform fluorometric assays with HeLa cell lysates (IC₅₀ determination).
Structural Basis : Correlate activity with substituent electronic profiles (Hammett σ constants) .
- Data Interpretation : A related β-carboline analog (9-Me-BC) increased hippocampal dopamine by 30% in rodent models, suggesting potential mechanistic parallels .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into experimental design for phenothiazine derivatives?
- Answer : Follow Guiding Principle 2 of evidence-based inquiry:
Conceptual Alignment : Link synthesis to phenothiazine’s electron-donating properties (theoretical basis for HDAC inhibition).
Observational Bias Mitigation : Use blinded assays and randomized sample processing to reduce confirmation bias .
- Case Study : Phenothiazine’s planar conformation (validated via X-ray) was used to predict π-π interactions in HDAC active sites, guiding analog design .
Data Contradiction Analysis
Q. Why do NMR and MS data sometimes conflict in characterizing methyl-substituted phenothiazines?
- Answer : Common issues include:
- Isotope Effects : ³⁵Cl/³⁷Cl in chlorinated analogs split MS peaks (e.g., m/z 384.0568 vs. 386.0543).
- Solvent Artifacts : DMSO-d₆ in NMR may obscure methyl protons (δ 2.1–2.5 ppm).
- Resolution Limits : Low-field NMR (300 MHz) vs. high-resolution MS (ESI-QTOF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
